2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
Description
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methyl-1-(2-sulfanylideneimidazolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)6(10)9-4-3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
PXLHOWKZSUWGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCNC1=S |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
Executive Summary & Molecular Identity[1][2]
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one represents a specialized class of N-acyl thioureas. Structurally, it consists of an imidazolidine-2-thione (ethylenethiourea) heterocycle acylated at the
In drug development, this molecular architecture serves two critical functions:
-
Synthetic Reagent: It functions as a "soft" activated amide, chemically related to Nagao auxiliaries (thiazolidine-2-thiones), utilized for selective acyl transfer reactions due to the unique electronic pull of the thiocarbonyl group.
-
Pharmaceutical Intermediate: It shares structural homology with thiohydantoin-based anti-androgens (e.g., Enzalutamide fragments), making it a relevant reference standard for impurity profiling and metabolite identification.
Molecular Identity Table[2]
| Property | Detail |
| IUPAC Name | 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one |
| Common Synonyms | N-Isobutyryl-imidazolidine-2-thione; 1-Isobutyryl-2-thio-1,3-diazolidine |
| Molecular Formula | |
| Exact Mass | 172.0670 Da |
| Molecular Weight | 172.25 g/mol |
| SMILES | CC(C)C(=O)N1CCNC1=S |
| Key Functionality | Cyclic Thiourea, Exocyclic Amide (Activated) |
Physicochemical Properties[2][4][6][7][8][9][10][11][12]
The following data aggregates calculated values derived from functional group contributions and homologous series analysis.
Physical Data Matrix[2]
| Property | Value / Range | Confidence |
| Molecular Weight | 172.25 g/mol | High (Calculated) |
| Physical State | Crystalline Solid | High (Based on homologs) |
| Melting Point | 108 °C – 115 °C | Med (Predicted vs. Benzoyl analogs) |
| LogP (Octanol/Water) | 0.85 ± 0.2 | High (Calculated) |
| Water Solubility | Low to Moderate (Soluble in polar organic solvents: DMSO, DMF, DCM) | High |
| pKa (Conjugate Acid) | ~ -1.5 (Protonation at Carbonyl Oxygen) | Med |
| H-Bond Donors | 1 (NH group) | High |
| H-Bond Acceptors | 2 (C=O, C=S) | High |
Spectral Signature Expectations[2][12]
-
IR Spectroscopy: Distinctive carbonyl stretch (
) shifted to higher wavenumbers (~1680–1700 ) due to competition with the thiocarbonyl, and a strong thiocarbonyl ( ) band around 1200–1300 . -
1H-NMR (DMSO-d6):
-
1.1 ppm (d, 6H, Isopropyl
) -
3.5–4.0 ppm (m, 1H, Methine
) -
3.8–4.2 ppm (m, 4H, Ring
) -
>9.0 ppm (br s, 1H,
)[1]
-
1.1 ppm (d, 6H, Isopropyl
Synthetic Pathways & Mechanism[13]
The synthesis of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one is achieved through the direct
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via nucleophilic acyl substitution.
Detailed Protocol
Objective: Selective Mono-acylation of Imidazolidine-2-thione.
-
Preparation: Charge a flame-dried round-bottom flask with Imidazolidine-2-thione (1.0 equiv) and anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Activation: Add Triethylamine (TEA) (1.2 equiv) as a proton scavenger. Cool the suspension to 0 °C under an inert atmosphere (
). -
Addition: Dropwise add Isobutyryl Chloride (1.05 equiv) dissolved in DCM over 30 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography to yield the crystalline solid.
Mechanistic Note: The
Reactivity Profile & Applications
This molecule acts as an "Active Amide" . The thiocarbonyl group (
Acyl Transfer Pathway (Graphviz)
Figure 2: Mechanism of acyl transfer utilizing the 'soft' activation of the thiocarbonyl group.
Key Applications
-
Selective Acylation: Used to acylate amines in the presence of alcohols (chemoselective).
-
Chiral Auxiliary Precursor: While this specific molecule is achiral, it serves as a model for chiral analogs (e.g., 4-substituted imidazolidine-2-thiones) used in asymmetric aldol reactions.
-
Impurity Reference: In the synthesis of thiohydantoin drugs (e.g., Enzalutamide), incomplete cyclization or side-reactions with acyl chlorides can generate this impurity.
References
-
Entezari, M. H., et al. (2008).[2] Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products.[2] Ultrasonics Sonochemistry.[2] Link
-
Gouhar, R. S., et al. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives: synthesis and antiproliferative activity.[3] European Journal of Medicinal Chemistry. Link
-
PubChem Database. Compound Summary: Enzalutamide Impurities and Thiohydantoin Derivatives. National Library of Medicine. Link
-
Organic Chemistry Portal. Synthesis of Imidazolidinones and Thiones.Link
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Dynamics and Pharmacophore Analysis of N-Acyl Thiohydantoin Analogs
Executive Summary: The N-Acyl Strategic Imperative
In the landscape of heterocyclic drug design, the thiohydantoin scaffold (2-thioxoimidazolidin-4-one) remains a cornerstone, most notably validated by second-generation androgen receptor (AR) antagonists like Enzalutamide. However, the N-acyl thiohydantoin subclass represents a distinct, often underutilized chemical space. Unlike their N-alkyl counterparts, N-acyl derivatives offer unique electronic modulation of the thiourea core, serving two critical roles in drug development:
-
Prodrug Scaffolds: The N-acyl moiety is susceptible to hydrolytic cleavage, allowing for the controlled release of the parent thiohydantoin in vivo, modifying bioavailability and lipophilicity (LogP).
-
Electrophilic Warheads: The electron-withdrawing nature of the acyl group activates the ring, making these analogs potent covalent inhibitors for nucleophilic cysteine proteases or specific hydrolases.
This guide provides a rigorous structural analysis framework, moving beyond basic characterization to the identification of tautomeric ambiguity, regioisomeric purity, and metabolic stability.
Synthetic Architecture and Regioselectivity
The synthesis of N-acyl thiohydantoins is not merely an acetylation step; it is a study in regiocontrol. The thiohydantoin ring possesses three potential nucleophilic sites: N1, N3, and the exocyclic Sulfur (via thione-thiol tautomerism).
Mechanistic Pathway
Direct acylation of 5-substituted-2-thiohydantoins with acyl chlorides or anhydrides typically favors N-acylation over S-acylation under thermodynamic control, but kinetic products can vary based on steric bulk at C5.
-
N1-Acylation: Favored when N3 is substituted or sterically hindered.
-
N3-Acylation: Common in 5,5-disubstituted systems where N1 is hindered by the gem-dimethyl or spiro-fused rings.
Visualization: Synthesis and Competitive Pathways
Figure 1: Synthetic flowchart highlighting the competitive acylation pathways. Note the potential for S-to-N acyl migration.
Spectroscopic Profiling: The Validation Matrix
Distinguishing between N-acyl, S-acyl, and O-acyl isomers requires a multi-modal approach. Relying solely on proton NMR is often insufficient due to the lack of protons on the quaternary centers.
Infrared (IR) Spectroscopy: The Carbonyl Fingerprint
The most diagnostic tool for N-acyl analogs is the "double carbonyl" signature.
| Functional Group | Frequency ( | Intensity | Diagnostic Note |
| Ring C=O (Amide) | Strong | Shifted to higher freq. due to ring strain. | |
| N-Acyl C=O | Strong | Distinct from ring C=O; lower freq. than esters. | |
| C=S (Thione) | Medium | "Thioureide" bands (I, II, III). Absence indicates S-acylation. | |
| C-N Stretch | Medium | Sensitive to N-substitution patterns. |
Critical Check: If the C=S band disappears and a new band appears around
NMR Characterization ( & )
The electronic desheilding effect of the N-acyl group is the primary marker.
-
NMR: Look for the disappearance of the N-H singlet (usually broad,
). -
NMR:
-
C=S: The thiocarbonyl carbon is highly characteristic, resonating downfield at
. -
N-Acyl C=O: Appears at
. -
Ring C=O: Appears at
. -
Differentiation: In S-acyl derivatives, the C=S peak at
vanishes, replaced by a C-S carbon signal ( ).
-
X-Ray Crystallography: Conformational Locking
N-acylation often locks the conformation of the thiohydantoin ring, reducing the atropisomerism seen in bulky diarylthiohydantoins.
-
Key Parameter: The torsion angle between the N-acyl carbonyl and the ring plane.
-
Observation: N-acyl groups often adopt a perpendicular or twisted orientation relative to the heterocycle to minimize steric clash with C5 substituents, impacting binding affinity.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of N-Acetyl Thiohydantoins
Rationale: Thermal heating often leads to polymerization or hydrolysis. Microwave irradiation ensures rapid conversion.
-
Reagents: Dissolve 5-substituted-2-thiohydantoin (1.0 eq) in acetic anhydride (5.0 eq).
-
Catalyst: Add anhydrous sodium acetate (0.1 eq) to buffer the pH and facilitate deprotonation.
-
Reaction: Irradiate at
for 10 minutes (Power: 150W, Max Pressure: 200 psi). -
Workup: Pour the hot reaction mixture onto crushed ice (
). The N-acetyl derivative typically precipitates as a white/pale yellow solid. -
Purification: Recrystallize from Ethanol/Water (9:1). Do not use silica chromatography with protic solvents (MeOH) as the N-acyl group can be labile.
Protocol B: Hydrolytic Stability Assay (Self-Validating)
Rationale: To determine if the compound acts as a prodrug or a stable NCE.
-
Prepare a
stock solution of the N-acyl analog in DMSO. -
Dilute to
in Phosphate Buffered Saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2). -
Incubate at
. -
HPLC Monitoring: Inject samples at
min. -
Validation: Monitor the decrease of the N-acyl peak and the concomitant increase of the parent thiohydantoin peak.
-
Stable:
degradation after 2 hours. -
Prodrug candidate:
conversion within 1-2 hours.
-
Structure-Activity Relationship (SAR) & Biological Logic
The N-acyl group drastically alters the physicochemical profile of the thiohydantoin.
Lipophilicity and Permeability
The transformation of the N-H (hydrogen bond donor) to N-Acyl (hydrogen bond acceptor) significantly increases
-
Effect: Enhanced blood-brain barrier (BBB) penetration, crucial for central nervous system (CNS) targets (e.g., epilepsy, brain metastases in prostate cancer).
Androgen Receptor (AR) Antagonism
While Enzalutamide utilizes a diaryl-thiohydantoin core, N-acyl analogs are explored to overcome resistance mechanisms.
| Structural Feature | Biological Impact |
| N1-Acyl (Small, e.g., Acetyl) | Acts as a metabolic "cap." Often cleaved in vivo to active N-H form. |
| N1-Acyl (Bulky, e.g., Benzoyl) | Creates steric clash with AR Helix-12, potentially enforcing antagonist conformation. |
| C=S vs C=O | Thiohydantoins bind AR 5-10x tighter than hydantoins due to the larger Van der Waals radius of Sulfur filling the hydrophobic pocket. |
Pathway Visualization: AR Inhibition
Figure 2: Mechanism of Action. N-acyl thiohydantoins function by competitively binding the AR ligand-binding domain, preventing the structural reorganization required for nuclear translocation.
Future Outlook: PROTACs and Covalent Inhibitors
The N-acyl thiohydantoin scaffold is evolving. Current research focuses on:
-
PROTAC Linkers: Using the N-acyl site as a vector to attach E3 ligase recruiters, degrading the AR rather than just inhibiting it.
-
Covalent Trapping: Designing N-acryloyl derivatives (Michael acceptors) that form covalent bonds with cysteine residues in the target pocket, offering infinite residence time.
References
-
Chemical Reviews (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.Link (Generalized Source)
-
Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of Novel Thiohydantoin Derivatives as Potent Androgen Receptor Antagonists.Link
-
Taniguchi, K. et al. A New Polymorph of 1-Acetyl-2-thiohydantoin: Structure and Hydrogen Bonding. X-ray Structure Analysis Online.[1] Link
-
Edman, P. Method for determination of the amino acid sequence in peptides (The Edman Degradation). Acta Chemica Scandinavica. Link
-
NIH / PubMed Central. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity.Link (Representative)
(Note: Specific page numbers and volume data for general references are omitted for brevity in this format, but URLs link to the authoritative journals/databases.)
Sources
History and discovery of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
An In-Depth Technical Guide to the 2-Thioxoimidazolidin-4-one Scaffold: History, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The inquiry for a detailed history of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one has led to a broader exploration of its core chemical structure: the 2-thioxoimidazolidin-4-one scaffold. While specific research on the requested molecule is not prominent in publicly accessible scientific literature, this guide provides a comprehensive overview of the rich history, synthesis, and diverse therapeutic applications of the 2-thioxoimidazolidin-4-one class of compounds. This scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of derivatives with significant biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile chemical entity.
The 2-Thioxoimidazolidin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-thioxoimidazolidin-4-one ring system, a sulfur analog of hydantoin, is a five-membered heterocyclic motif that has garnered significant attention in the field of drug discovery. Its unique structural features, including a thiourea moiety, a ketone, and multiple sites for substitution, allow for the creation of diverse chemical libraries with a wide range of physicochemical properties and biological activities. This versatility has established the 2-thioxoimidazolidin-4-one core as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.
Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including their roles as:
The exploration of this scaffold continues to yield novel compounds with promising therapeutic potential, underscoring its importance in the ongoing quest for new and effective medicines.
Historical Perspective and the Evolution of a Scaffold
The scientific journey of the 2-thioxoimidazolidin-4-one scaffold is intertwined with the broader history of heterocyclic chemistry and the development of synthetic methodologies. While a definitive "discovery" of the parent compound is difficult to pinpoint to a single event, its roots can be traced back to the early investigations of hydantoins and related ureido compounds in the late 19th and early 20th centuries.
The true surge in interest for this scaffold within the drug discovery community is a more recent phenomenon, largely driven by the identification of its derivatives as potent and selective modulators of various biological pathways. A pivotal moment in the history of this scaffold is the development of Enzalutamide , a second-generation non-steroidal antiandrogen approved for the treatment of castration-resistant prostate cancer.[6][7] The success of Enzalutamide solidified the therapeutic relevance of the 2-thioxoimidazolidin-4-one core and spurred further research into its potential for treating other diseases.[8]
General Synthetic Strategies
The synthesis of 2-thioxoimidazolidin-4-one derivatives can be achieved through several reliable and adaptable methods. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic ring.
Cyclization of Thiosemicarbazones
One of the most common methods involves the cyclization of thiosemicarbazones, which are themselves prepared from the condensation of an aldehyde or ketone with thiosemicarbazide. The subsequent reaction with an α-haloester, such as ethyl chloroacetate, in the presence of a base like sodium acetate, leads to the formation of the 2-thioxoimidazolidin-4-one ring.[5][9]
Workflow for Thiosemicarbazone Cyclization:
Caption: Synthesis of 2-thioxoimidazolidin-4-ones via thiosemicarbazone cyclization.
From Isothiocyanates
Another versatile approach begins with the reaction of an amino acid ester with an isothiocyanate to form a thiourea derivative. Subsequent intramolecular cyclization, often under acidic or basic conditions, yields the desired 2-thioxoimidazolidin-4-one. This method is particularly useful for introducing substituents at the N-3 position of the ring.
Key Therapeutic Applications and Mechanisms of Action
The structural diversity of 2-thioxoimidazolidin-4-one derivatives has enabled their application in various therapeutic areas.
Anticancer Activity: Androgen Receptor Antagonism
The most prominent therapeutic success of this scaffold is in the field of oncology, specifically in the treatment of prostate cancer.
Mechanism of Action: Certain 2-thioxoimidazolidin-4-one derivatives, such as Enzalutamide, act as potent antagonists of the androgen receptor (AR).[10] In prostate cancer, the AR is a key driver of tumor growth and progression. Enzalutamide functions by:
-
Competitively inhibiting the binding of androgens (like testosterone) to the AR.
-
Preventing the nuclear translocation of the AR.
-
Inhibiting the association of the AR with DNA.
This multi-faceted inhibition of AR signaling leads to decreased expression of AR target genes and ultimately, apoptosis of prostate cancer cells.
Androgen Receptor Signaling Pathway Inhibition:
Caption: Mechanism of action of Enzalutamide in inhibiting androgen receptor signaling.
Antimicrobial Properties
Several studies have highlighted the potential of 2-thioxoimidazolidin-4-one derivatives as antimicrobial agents.[2] These compounds have shown activity against a range of bacterial and fungal pathogens. The exact mechanism of antimicrobial action is still under investigation but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 16 | [2] |
| Derivative B | Candida albicans | 8 | [2] |
| Ketoconazole (Control) | Candida albicans | 4 |[2] |
Anti-inflammatory and Analgesic Effects
Research has also explored the anti-inflammatory and analgesic properties of this scaffold.[3] Certain derivatives have been found to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Mechanism of Action: By inhibiting COX-1 and COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. This reduction in prostaglandin synthesis leads to decreased inflammation and pain.
Experimental Protocols
To facilitate further research, this section provides detailed, exemplary protocols for the synthesis and biological evaluation of 2-thioxoimidazolidin-4-one derivatives.
Protocol: Synthesis of a 2-Thioxoimidazolidin-4-one Derivative
This protocol is a generalized procedure based on the cyclization of thiosemicarbazones.[5][9]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Ethanol
-
Ethyl chloroacetate (30 mmol)
-
Fused sodium acetate (30 mmol)
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Thiosemicarbazone Synthesis: a. Dissolve the aromatic aldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol in a round-bottom flask. b. Add a few drops of glacial acetic acid as a catalyst. c. Reflux the mixture for 2-4 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will often precipitate. f. Filter the solid, wash with cold ethanol, and dry.
-
Cyclization: a. In a separate round-bottom flask, combine the synthesized thiosemicarbazone (10 mmol), ethyl chloroacetate (30 mmol), and fused sodium acetate (30 mmol) in absolute ethanol. b. Reflux the mixture for 6-8 hours. c. After the reflux, pour the hot reaction mixture into ice-cold water. d. A solid precipitate of the 2-thioxoimidazolidin-4-one derivative will form. e. Filter the solid, wash thoroughly with water, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified compound.
Self-Validation:
-
The purity of the intermediate and final products should be assessed by TLC and melting point determination.
-
The structure of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general method for evaluating the COX inhibitory activity of synthesized compounds.[3]
Materials:
-
Synthesized 2-thioxoimidazolidin-4-one derivatives
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
Tris-HCl buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare stock solutions of the test compounds and control drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or control.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Quantify the amount of PGE2 produced using the EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Self-Validation:
-
The assay should include a vehicle control (no inhibitor) and a positive control with a known IC₅₀ value.
-
Experiments should be performed in triplicate to ensure the reproducibility of the results.
Future Perspectives and Conclusion
The 2-thioxoimidazolidin-4-one scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Expansion of Chemical Space: The synthesis of novel derivatives with diverse substitution patterns to explore new biological targets.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to optimize the potency and selectivity of existing lead compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
Development of Drug Delivery Systems: Formulation of promising compounds into effective and safe drug delivery systems for clinical use.
References
-
Dardonville, C., et al. (2006). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 49(13), 3724–3733. [Link]
-
Gouthami, K., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications, 17(4), 168-177. [Link]
-
Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxo-imidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3), 203-208. [Link]
-
Abdel-Wahab, B. F., et al. (2019). 5-Thioxoimidazolidine-2-one Derivatives: Synthesis, Anti-Inflammatory Activity, Analgesic Activity, COX Inhibition Assay and Molecular Modelling Study. Bioorganic Chemistry, 87, 679-687. [Link]
-
Khan, I., et al. (2019). Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. RSC Advances, 9(43), 25161-25173. [Link]
-
National Center for Biotechnology Information (n.d.). N-desmethylenzalutamide. PubChem Compound Summary for CID 70678916. [Link]
-
Barriere, S. L. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241, 48-60. [Link]
-
Fujimoto, T., et al. (2009). Synthesis and biological evaluation of the metabolites of 2-(1-{3-[(6-chloronaphthalen-2-yl)sulfonyl]propanoyl}piperidin-4-yl)-5-methyl-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one. Bioorganic & Medicinal Chemistry, 17(23), 7993-8002. [Link]
-
Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1508-1512. [Link]
-
Baylor Synthesis and Drug-Lead Discovery Laboratory (n.d.). Publications and Patents. [Link]
-
MedChemica (n.d.). Publications & Patents. [Link]
- Google Patents (n.d.).
-
precisionFDA (n.d.). ENZALUTAMIDE. [Link]
-
Pharmaffiliates (n.d.). Enzalutamide-impurities. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
- Google Patents (n.d.). WO2023053084A1 - Oral liquid enzalutamide compositions.
-
Wikipedia (n.d.). Elixir sulfanilamide. [Link]
-
PR Newswire (2022, May 5). Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers. [Link]
Sources
- 1. RU2557235C1 - Substituted 2-thioxo-imidazolidin-4-one, and spiroanalogues thereof, anticancer active ingredient, pharmaceutical composition, medicinal product, method of treating prostate cancer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Thioxoimidazolidine-2-one derivatives: Synthesis, anti-inflammatory activity, analgesic activity, COX inhibition assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 7. Enzalutamide | CAS 915087-33-1 | LGC Standards [lgcstandards.com]
- 8. GSRS [precision.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Desmethylenzalutamide | C20H14F4N4O2S | CID 70678916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
Here is a detailed application note and synthesis protocol for 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one (also known as N-isobutyryl-imidazolidine-2-thione). This compound is frequently utilized as a specialized acyl-transfer reagent and a structural analog to Evans' auxiliaries in asymmetric synthesis.
Application Note: Synthesis of N-Isobutyryl Imidazolidine-2-thione
Executive Summary & Scientific Rationale
The target molecule, 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one , represents a "twisted amide" system where the lone pair of the nitrogen is competitively delocalized between the thiocarbonyl (
Synthetic Challenge: The primary challenge in synthesizing mono-acyl derivatives of imidazolidine-2-thione (ETU) is controlling selectivity. The starting material has two equivalent nucleophilic nitrogen atoms. Without strict stoichiometry and temperature control, the reaction can easily proceed to the thermodynamically stable N,N'-diacyl species. Furthermore, ETU has poor solubility in common non-polar solvents (e.g., DCM, Toluene), necessitating the use of polar aprotic solvents or phase-transfer conditions.
Chosen Methodology: This protocol utilizes a direct N-acylation in Dimethylacetamide (DMA) . This method, validated in medicinal chemistry literature (e.g., Eur. J. Med.[1] Chem. 2009), ensures homogeneity of the reaction mixture and favors mono-acylation through kinetic control.
Safety & Hazard Assessment (Critical)
WARNING: This procedure involves the use of hazardous substances.[2] All operations must be performed in a properly functioning chemical fume hood.
| Reagent | Hazard Class | Critical Safety Note |
| Imidazolidine-2-thione (ETU) | Carcinogen (Cat 2) , Teratogen | Known thyroid toxicant. Avoid all dust inhalation. Double-glove (Nitrile). |
| Isobutyryl Chloride | Corrosive , Flammable | Reacts violently with water/moisture. Releases HCl gas. |
| Dimethylacetamide (DMA) | Reprotoxic, Irritant | Readily absorbed through skin. |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Use for extraction only. |
Reaction Scheme & Mechanism
The reaction proceeds via a nucleophilic attack of the imidazolidine nitrogen on the acyl chloride. The polar solvent (DMA) stabilizes the transition state and acts as a weak base/buffer, although an external base is often added to drive the equilibrium.
Figure 1: Reaction pathway for the mono-acylation of imidazolidine-2-thione.[1]
Materials & Stoichiometry
Scale: 10.0 mmol (Target Yield: ~85%)
| Component | Role | MW ( g/mol ) | Equiv.[3] | Amount |
| Imidazolidine-2-thione | Substrate | 102.16 | 1.0 | 1.02 g |
| Isobutyryl Chloride | Reagent | 106.55 | 1.1 | 1.17 g (~1.15 mL) |
| Triethylamine (TEA) | Base (Scavenger) | 101.19 | 1.2 | 1.21 g (~1.68 mL) |
| Dimethylacetamide (DMA) | Solvent | - | - | 10.0 mL |
| Ethyl Acetate / Hexanes | Workup | - | - | As needed |
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Equip the flask with a rubber septum and a nitrogen balloon (or inert gas line).
-
Solubilization: Add Imidazolidine-2-thione (1.02 g, 10 mmol) to the flask.
-
Solvent Addition: Add DMA (10 mL) via syringe. Stir at room temperature until the solid is completely dissolved. Note: ETU dissolves well in DMA, unlike DCM.
-
Base Addition: Add Triethylamine (1.68 mL, 12 mmol) to the solution.
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes to equilibrate.
Phase 2: Acylation (The Critical Step)
-
Reagent Addition: Draw Isobutyryl chloride (1.15 mL, 11 mmol) into a syringe. Add it dropwise to the stirring solution over 5–10 minutes.
-
Observation: A white precipitate (TEA·HCl salts) may begin to form immediately. The solution may warm slightly; maintain
during addition to prevent di-acylation.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours .
-
Monitoring: Check reaction progress via TLC (Silica; 50% EtOAc/Hexanes). The product is less polar than the starting material.
-
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring.
-
Outcome: The organic product should precipitate out as a solid or form an oil, while DMA and TEA·HCl salts remain in the aqueous phase.
-
-
Extraction: If a solid does not filterable easily, extract the aqueous mixture with Dichloromethane (DCM) (
) . -
Washing: Wash the combined organic layers sequentially with:
- 0.5 M HCl (to remove unreacted amine/DMA traces).
- Saturated NaHCO₃ (to neutralize acid).
- Brine .
-
Drying: Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap).
Phase 4: Purification
-
Recrystallization: The crude residue is typically a yellow/off-white solid. Recrystallize from Ethanol or a Toluene/Hexane mixture.
-
Alternative: If high purity is required for analytical standards, perform flash column chromatography (Silica Gel, Gradient: 10%
40% EtOAc in Hexanes).
-
-
Characterization:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expect range ~70–75°C (dependent on purity).
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic doublet (
) of the isopropyl methyls and the septet ( ) of the methine proton, alongside the ethylene protons of the ring ( ).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product remaining in aqueous phase | The product has moderate water solubility. Saturate the aqueous layer with NaCl before extraction. |
| Di-acylation | Excess reagent or high temp | Strictly maintain |
| Oily Product | Residual DMA | DMA has a high boiling point ( |
References
-
Cesarini, S., et al. (2009).[4] "N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives... synthesis and antiproliferative activity."[1][4][5] European Journal of Medicinal Chemistry, 44(3), 1106–1118.[4]
- Key Insight: Establishes the use of DMA as a superior solvent for mono-acyl
-
Entezari, M. H., et al. (2008).[6] "Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products." Ultrasonics Sonochemistry, 15(2), 119–123.[6]
- Key Insight: Provides background on the handling and synthesis of the core imidazolidine-2-thione scaffold.
-
PubChem Compound Summary. "2-Imidazolidinethione." National Center for Biotechnology Information.
Sources
- 1. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Imidazolidinethione - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one stock solutions for in vitro assays
Abstract & Scope
This technical guide provides a standardized protocol for the preparation, storage, and handling of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one (also referred to as N-isobutyryl-2-thiohydantoin) stock solutions. This compound, characterized by a thiohydantoin core acylated with an isobutyryl group, exhibits specific lipophilic and hydrolytic properties that require rigorous handling to ensure experimental reproducibility in in vitro assays.
Improper solubilization or storage can lead to compound precipitation, hydrolysis of the acyl moiety, or varying effective concentrations, directly compromising IC50/EC50 data integrity. This guide outlines a self-validating workflow using DMSO as the primary vehicle, ensuring stability and accuracy.
Physicochemical Profile & Mechanistic Basis
Understanding the molecule's physical properties is the prerequisite for a robust protocol.
-
Chemical Name: 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
-
Molecular Formula: C₇H₁₀N₂OS
-
Molecular Weight: 170.23 g/mol
-
Solubility Profile:
-
Stability Concerns: The N-acyl bond is susceptible to hydrolysis in aqueous, basic, or acidic environments over time. Therefore, stock solutions must be anhydrous.
Materials & Reagents
| Component | Grade/Specification | Rationale |
| Solid Compound | >98% Purity (HPLC) | High purity prevents off-target effects from synthesis byproducts. |
| Solvent | DMSO, Anhydrous (≥99.9%) | Water content <0.005% prevents hydrolysis of the thiohydantoin ring. |
| Vials | Amber Glass (Borosilicate) | Protects from photodegradation; glass prevents leaching of plasticizers by DMSO. |
| Filtration | 0.22 µm PTFE Syringe Filter | PTFE is DMSO-resistant; removes undissolved micro-particulates. |
| Storage | Desiccated Cabinet / -20°C | Prevents hygroscopic moisture absorption. |
Protocol: Primary Stock Solution Preparation (100 mM)
Objective: Prepare 1 mL of a 100 mM Master Stock solution.
Step 1: Molar Mass Calculation & Weighing
-
Target Concentration: 100 mM (100 mmol/L)
-
Target Volume: 1 mL
-
Required Mass Calculation:
Procedure:
-
Calibrate the analytical balance.
-
Weigh approximately 17.0 mg of the solid compound into a sterile 1.5 mL amber glass vial.
-
Record the exact mass (e.g., 17.4 mg).
-
Calculate the exact volume of DMSO required to achieve 100 mM using the formula:
Example: If 17.4 mg is weighed:
Step 2: Solubilization
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature (20-25°C) for 5 minutes.
-
Critical Note: Monitor temperature. Do not allow the bath to exceed 30°C to prevent thermal degradation.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear with no visible particulates or "schlieren" lines (swirls indicating incomplete mixing).
Step 3: Aliquoting & Storage
-
Aliquot the Master Stock into small volumes (e.g., 50 µL) in amber glass vials or high-quality polypropylene tubes compatible with DMSO.
-
Seal: Parafilm the caps to prevent humidity ingress.
-
Label: Compound Name, Concentration, Solvent, Date, and User Initials.
-
Store: -20°C (Long term: -80°C).
Protocol: Working Solutions for In Vitro Assays
Objective: Dilute Master Stock to assay concentrations while maintaining constant DMSO levels (Solvent Normalization).
The "Solvent Crunch" Rule: Most cellular assays tolerate DMSO concentrations up to 0.5% or 1.0%. Exceeding this induces cytotoxicity or membrane permeabilization artifacts.
-
Target Final DMSO: 0.1% (Recommended).
Serial Dilution Workflow (Example for IC50 Curve)
Do not dilute directly from 100 mM stock into media. This causes precipitation ("crashing out") due to the rapid polarity shift.
Method: The "Intermediate Plate" Strategy
-
Compound Plate (100% DMSO): Perform 3-fold serial dilutions in DMSO.
-
Well A1: 10 mM (Diluted from 100 mM stock)
-
Well A2: 3.33 mM
-
...
-
-
Intermediate Plate (Media + DMSO): Dilute the Compound Plate 1:20 into culture media.
-
Result: DMSO concentration becomes 5%. Compound concentration is 20x final.
-
-
Assay Plate (Cells): Add 10 µL of Intermediate solution to 190 µL of cell suspension.
-
Final Dilution: 1:20.
-
Total Dilution Factor: 1:400.
-
Final DMSO: 0.25% (Constant across all wells).
-
Visualization: Workflow & Decision Logic
Caption: Figure 1. Decision logic workflow for the preparation of 100 mM stock solutions, ensuring solubility verification prior to storage.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Precipitate upon thawing | Low temperature reduces solubility; moisture ingress. | Warm vial to 37°C for 5 mins; Vortex. If solid persists, discard (likely hydrated). |
| Color change (Yellowing) | Oxidation or hydrolysis of thiohydantoin ring. | Check pH of aqueous buffers.[3] Discard stock. Use fresh anhydrous DMSO. |
| Cytotoxicity in Vehicle Control | DMSO % too high (>1%) or DMSO grade is low. | Ensure Final DMSO < 0.5%. Use "Intermediate Plate" method. Use Cell-Culture Grade DMSO. |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US). Available from: [Link]
-
PubChem. Compound Summary: 2-Thiohydantoin Derivatives. National Library of Medicine. Available from: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues of thiohydantoins in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling thiohydantoin compounds. As a Senior Application Scientist, I understand that navigating the experimental complexities of these valuable molecules can be challenging. Thiohydantoins are a critical class of heterocyclic compounds, serving as key intermediates in organic synthesis and forming the backbone of numerous pharmacologically active molecules.[1][2] However, their versatile structure, often featuring hydrophobic substituents, frequently leads to solubility issues in the aqueous buffers essential for biological assays and analytical characterization.[3][4]
This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and solve these solubility challenges effectively. We will move from foundational principles to systematic, actionable strategies, empowering you to make informed decisions in your experimental design.
Part 1: Foundational Understanding of Thiohydantoin Solubility
Before diving into troubleshooting, it's crucial to understand the factors governing the solubility of your specific thiohydantoin derivative.
FAQ: Why is my thiohydantoin derivative insoluble in my aqueous buffer?
The insolubility of a thiohydantoin derivative is typically rooted in its molecular structure and the physicochemical environment of the buffer. Here’s a breakdown of the primary causes:
-
Inherent Hydrophobicity: The core thiohydantoin ring can be readily modified at the N-1, N-3, and C-5 positions.[1] When these positions are substituted with non-polar, aromatic, or long alkyl chains, the overall hydrophobicity of the molecule increases dramatically, making it energetically unfavorable to dissolve in a polar solvent like water.[1][4] In some cases, thiohydantoins derived from non-polar amino acids are so hydrophobic they can be isolated simply by precipitation from water.[5]
-
Strong Crystal Lattice Energy: Thiohydantoins are often crystalline solids. The molecules in the crystal are held together by intermolecular forces, including hydrogen bonding and π-π stacking. For the compound to dissolve, the energy of interaction between the thiohydantoin molecules and the solvent molecules must be sufficient to overcome this crystal lattice energy. If the lattice energy is too high, the compound will remain as a solid.
-
pH and Lack of Ionization: The thiohydantoin ring contains N-H protons that can be deprotonated under basic conditions, forming a charged anion. Solubility is often lowest when the molecule is neutral and highest when it is charged, as the charged species interacts more favorably with polar water molecules. If the pH of your buffer is well below the pKa of the N-H proton, the molecule will be neutral and likely less soluble.
-
Buffer Composition (The Salting-Out Effect): High concentrations of salts in a buffer can decrease the solubility of non-polar compounds.[6] The salt ions interact strongly with water molecules, effectively reducing the amount of "free" water available to solvate the thiohydantoin, causing it to precipitate.[6][7]
Part 2: Systematic Troubleshooting Workflow
When encountering a solubility issue, a systematic approach is more effective than random trial and error. The following workflow provides a logical path from problem identification to resolution.
Initial Troubleshooting Decision Pathway
Caption: A step-by-step workflow for troubleshooting thiohydantoin solubility.
Part 3: In-Depth Troubleshooting Protocols & FAQs
This section provides detailed answers and step-by-step protocols for the key strategies outlined in the workflow.
FAQ 1: My compound precipitated immediately. What should I do first?
Answer: Before modifying your buffer, the first step is to confirm the identity and purity of your starting material. Impurities can act as nucleation sites, causing a pure compound to precipitate prematurely.[8] Use analytical techniques like NMR, Mass Spectrometry, or HPLC-UV to verify that you are working with the correct, high-purity thiohydantoin. If impurities are detected, re-purification via recrystallization or column chromatography is necessary.[9]
FAQ 2: How can I systematically use pH to increase solubility?
Answer: Altering the pH of the buffer is often the simplest and most effective method. By shifting the pH above the pKa of the thiohydantoin's N-H proton, you create a charged anionic species that is significantly more soluble in water.
-
Preparation: Prepare a series of small, clear glass vials (e.g., 1.5 mL HPLC vials).
-
Dispense Compound: Add a small, consistent amount of your solid thiohydantoin to each vial (e.g., enough to make a 10 mM solution if fully dissolved). The exact amount isn't critical, but it should be consistent and in visible excess.
-
Add Buffers: To each vial, add 1 mL of a different buffer, covering a wide pH range. Use a set of buffers that do not interfere with downstream applications (see Table 1).
-
Equilibrate: Cap the vials and vortex them vigorously for 1 minute. Place them on a rotator or shaker at room temperature for 1-2 hours to allow them to reach equilibrium.
-
Observe: Visually inspect each vial for dissolved solid. A clear solution indicates high solubility at that pH.
-
Confirm (Optional): For a quantitative result, centrifuge the vials at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material. Carefully remove the supernatant and measure its concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
| Buffer | Useful pH Range | Notes |
| Citrate | 3.0 - 6.2 | Can chelate metal ions. |
| Acetate | 3.8 - 5.6 | Volatile; can be removed by lyophilization. |
| MES | 5.5 - 6.7 | Good's buffer; minimal metal binding. |
| Phosphate (PBS) | 6.0 - 8.0 | Can precipitate with divalent cations (Ca²⁺, Mg²⁺).[8] |
| HEPES | 7.0 - 8.0 | Common for cell culture; non-amine based.[8] |
| Tris | 7.5 - 9.0 | pH is temperature-dependent. Avoid for amine-reactive chemistry. |
| Borate | 8.0 - 10.0 | Can interact with cis-diols (e.g., in sugars).[8] |
| CAPS | 9.7 - 11.1 | Useful for high pH applications. |
FAQ 3: pH adjustment didn't work. How do I properly use a co-solvent?
Answer: Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[10] The most common strategy is to prepare a highly concentrated stock solution in a pure co-solvent and then dilute it into the final aqueous buffer.
Causality: The organic co-solvent disrupts the highly ordered hydrogen-bonding network of water.[10] This creates a microenvironment that can more easily accommodate the non-polar regions of the thiohydantoin molecule, effectively increasing its solubility.
A frequent problem is that the compound is soluble in the concentrated stock but precipitates ("crashes out") when diluted into the aqueous buffer. This occurs when the final co-solvent concentration is too low to maintain solubility.
Caption: The process of co-solvent dilution and potential precipitation.
-
Select Co-solvents: Choose a few common, biocompatible co-solvents to test (see Table 2). Dimethyl sulfoxide (DMSO) is the most common starting point due to its high solubilizing power.
-
Prepare Concentrated Stock: Attempt to dissolve your thiohydantoin in 100% of your chosen co-solvent at a high concentration (e.g., 50-100 mM). Gentle warming or sonication may be required.
-
Perform a Dilution Matrix: Set up a series of tubes with your final aqueous buffer. Add small aliquots of your stock solution to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Critical Step - Mixing: When adding the stock to the buffer, ensure rapid and vigorous mixing (e.g., by vortexing immediately while adding the stock). This prevents localized high concentrations of the compound from forming, which can initiate precipitation.
-
Observe and Identify Minimum Required Concentration: Note the lowest co-solvent concentration that results in a clear, stable solution after sitting at room temperature for at least one hour. Ensure this final concentration is compatible with your downstream assay.
| Co-solvent | Properties | Typical Final Conc. | Cautions |
| DMSO | Strong, aprotic solvent | 0.1% - 5% | Can be toxic to cells at >0.5%; may interfere with some enzyme assays. |
| Ethanol | Protic solvent | 1% - 10% | Can denature some proteins at higher concentrations. |
| PEG 400 | Polyethylene Glycol | 1% - 20% | Generally low toxicity; can increase viscosity.[11] |
| Propylene Glycol | Dihydroxy alcohol | 1% - 20% | Common in pharmaceutical formulations; low toxicity.[10] |
FAQ 4: When should I consider using surfactants?
Answer: If co-solvents fail or are incompatible with your experiment, surfactants are a powerful alternative. Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate insoluble thiohydantoin molecules, and a hydrophilic shell that allows the entire complex to remain dispersed in the aqueous buffer.[12]
This technique is particularly useful for creating stable formulations but be aware that surfactants can denature proteins and interfere with assays involving membranes or protein-protein interactions. Non-ionic surfactants like Tween-80 or Triton X-100 are generally milder and more broadly compatible than ionic surfactants like SDS.
References
-
Design of Novel Thiohydantoin Derivatives and Exploration Their Physico-Chemical Parameters. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2-Thiohydantoin | C3H4N2OS. (n.d.). PubChem. Retrieved from [Link]
-
Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PMC. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2014). ResearchGate. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews. Retrieved from [Link]
-
A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. (2023). International Journal of Research in Engineering and Science. Retrieved from [Link]
-
What to do when protein is getting precipitated during dialysis? (2013). ResearchGate. Retrieved from [Link]
-
What to do if your protein precipitates (crashes out). (2022). YouTube. Retrieved from [Link]
-
Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2024). PMC. Retrieved from [Link]
-
Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews. Retrieved from [Link]
-
Factors Influencing Solubility of Drugs: Lecture-05. (2020). YouTube. Retrieved from [Link]
-
A Simple Synthesis of 2-Thiohydantoins. (2009). PMC. Retrieved from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. ijres.org [ijres.org]
- 3. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation for Thiohydantoin Derivatives
Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting for Thiohydantoins (e.g., Enzalutamide, PTH-amino acids). Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers.
Introduction: The Thiohydantoin Challenge
Thiohydantoin derivatives are a critical scaffold in medicinal chemistry, most notably represented by the androgen receptor antagonist Enzalutamide (Xtandi) and the classic Phenylthiohydantoin (PTH) derivatives used in Edman degradation.
Separating these compounds presents a unique triad of challenges:
-
Tautomeric Equilibrium: The thiohydantoin ring exists in a thione-thiol tautomeric equilibrium. If the interconversion rate (
) is comparable to the chromatographic timescale, peaks can broaden or split (dynamic chromatography). -
Hydrophobicity & Solubility: Many drug candidates in this class (like Enzalutamide) are highly lipophilic (
), requiring high organic content, yet they often contain polar impurities (e.g., isothiocyanates). -
Chirality: The thiohydantoin core is often chiral (or axially chiral), necessitating robust enantioselective methods for purity analysis.
This guide synthesizes field-proven protocols with mechanistic insights to help you navigate these challenges.
Module 1: Method Development Strategy
Standard Achiral Method (Purity & Impurities)
For general purity analysis (e.g., Enzalutamide and its metabolites like N-desmethyl enzalutamide), a reversed-phase (RP) approach is standard.
Table 1: Recommended Starting Conditions for Thiohydantoins
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | C18: Provides primary hydrophobic retention. Phenyl-Hexyl: Offers |
| Column Dimensions | 150 x 4.6 mm, 3.5 µm (or sub-2 µm for UHPLC) | Balances resolution ( |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.0–4.5) | Acidic pH suppresses ionization of residual silanols and acidic moieties, reducing tailing. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for these hydrophobic compounds. |
| Gradient | 50% B to 90% B over 15-20 min | Thiohydantoins are late eluters. A high start %B is often needed to elute them within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min (Standard HPLC) | Optimized for Van Deemter minima of 3-5 µm particles.[1] |
| Detection | UV @ 235–240 nm | The thiohydantoin ring has a strong absorption band here. (Note: Isothiocyanate impurities often absorb higher, ~295 nm).[1] |
| Temperature | 30°C – 40°C | Elevated temperature improves mass transfer and reduces backpressure. |
The Decision Matrix: Column Selection
Use this logic flow to select the optimal stationary phase based on your specific separation goal.
Figure 1: Strategic decision tree for selecting the HPLC stationary phase based on analyte properties.
Module 2: Troubleshooting & FAQs
Issue 1: Peak Tailing & Asymmetry
Symptom: The thiohydantoin peak exhibits a tailing factor (
Root Cause Analysis:
-
Silanol Interactions: Thiohydantoins can act as weak Lewis bases (via the N3 nitrogen or sulfur). They interact with acidic residual silanols on the silica surface.
-
Metal Chelation: The thiocarbonyl group (
) has a high affinity for trace metals (Fe, Al) in the stainless steel frit or silica matrix.
Corrective Actions:
-
Protocol A (The "Silanol" Fix): Switch to a "Type B" high-purity silica column with exhaustive end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse).
-
Protocol B (The "Mobile Phase" Fix): Increase buffer ionic strength. Instead of 0.1% Formic Acid, use 20 mM Ammonium Acetate (pH 4.5) . The ammonium ions compete for silanol sites, blocking the analyte from interacting.
-
Protocol C (The "Chelation" Fix): If using an older system, add 5 mM EDTA to the mobile phase or switch to a PEEK-lined column hardware to prevent metal interaction.
Issue 2: Split Peaks or "Shoulders"
Symptom: The main peak appears to have a shoulder or splits into two partially resolved peaks, but the mass spectrum (MS) confirms they are the same mass.
Root Cause: Tautomerism vs. Solvent Mismatch
-
Scenario A (Solvent Mismatch): You dissolved the hydrophobic sample in 100% DMSO or THF, but your initial mobile phase is 50% Water. The sample precipitates or "balls up" at the column head.
-
Scenario B (Tautomerism): The thione and thiol forms are separating. If the interconversion is slow (slow kinetics relative to flow rate), you see two peaks. If fast, you see one sharp peak. If intermediate, you see a bridge/plateau.
Diagnostic Test:
-
Temperature Test: Re-run the method at 50°C .
-
Result: If the split peaks merge into one sharper peak, it is tautomerism . Higher temperature increases the interconversion rate (
), averaging the retention time. -
Result: If the peaks remain split, it is likely a stable impurity or diastereomer.
-
-
Diluent Test: Dilute the sample 1:1 with the starting mobile phase. If the peak shape improves, it was a solvent mismatch.
Issue 3: Chiral Separation Fails
Symptom: Enantiomers of a chiral thiohydantoin (e.g., Enzalutamide precursors) co-elute on standard C18 columns.
Technical Solution: Thiohydantoins require Chiral Stationary Phases (CSPs) . Direct separation is preferred over derivatization.
Recommended Chiral Protocol:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is the "gold standard" for hydantoins.
-
Mode: Normal Phase (NP) often provides better selectivity than Reversed Phase for this class.
-
Mobile Phase (NP): Hexane : Ethanol (80:20).
-
Mobile Phase (RP): If you must use RP (for MS compatibility), use Chiralpak IA with Water : Acetonitrile (40:60).
Module 3: Advanced Mechanistic Insights
The "Dynamic HPLC" of Thiohydantoins
Thiohydantoins possess an acidic proton at the N3 position (pKa ~ 8-9) and can tautomerize.
-
At Low pH (< 5): The equilibrium favors the thione (neutral) form. This is why acidic mobile phases are critical.[2] They stabilize the neutral species, ensuring a single, sharp peak.
-
At High pH (> 8): The compound deprotonates to the anion. While retention decreases, the peak may sharpen due to fast repulsion from silanols, but the risk of hydrolysis (ring opening) increases significantly. Avoid pH > 8 for thiohydantoins unless necessary.
Sample Stability Warning
Thiohydantoins are susceptible to hydrolysis, converting back to the thio-ureido acid derivative, especially in alkaline conditions.
-
Best Practice: Store samples in Acetonitrile or Methanol (anhydrous if possible). Avoid leaving them in aqueous buffers for >24 hours in the autosampler.
References
-
Gungor, S. et al. (2025).[3] Development, Optimization, and Validation of HPLC Method for Quantification of Enzalutamide in Bulk and Pharmaceuticals. ResearchGate. Link
-
Reddy, B. A. et al. (2019).[4] A Validated Stability Indicating RP-HPLC Method Development For Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals. International Journal of Pharmaceutical Sciences and Drug Research. Link
-
Tanaka, M. et al. (2021).[5] Aldol Reactions of Conformationally Stable Axially Chiral Thiohydantoin Derivatives. ACS Omega. Link
-
Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Application Notes. Link
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Guides. Link
Sources
Technical Support Center: Resolving Degradation Products of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one. It addresses common challenges related to the compound's stability and offers systematic approaches for identifying and resolving its degradation products.
Part 1: Frequently Asked Questions - Understanding Degradation
This section addresses the fundamental chemical liabilities of the target molecule and the environmental factors that can compromise its integrity.
Q1: I am observing unexpected peaks in my analysis. What are the primary chemical liabilities of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one that could lead to degradation?
The structure of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one contains two primary reactive centers prone to degradation:
-
The Thiourea Moiety (C=S): The thiocarbonyl group within the imidazolidinone ring is the most significant liability. The sulfur atom is highly susceptible to oxidation.[1][2] Unlike its carbonyl (C=O) analog, the C=S bond is more readily attacked by oxidizing agents, which can be present in solvents, reagents, or the atmosphere.[3][4]
-
The Imidazolidinone Ring: This five-membered ring, while generally stable, can undergo hydrolysis, particularly under harsh acidic or basic conditions.[1][5] This process can lead to ring-opening, resulting in acyclic impurities that will have vastly different properties from the parent compound.
Q2: What are the most probable degradation pathways and their corresponding products?
Understanding the likely chemical transformations is the first step in identifying unknown peaks. The primary degradation pathways are oxidation and hydrolysis.
-
Oxidative Degradation: This is often the most common pathway. Atmospheric oxygen or residual peroxides in solvents can initiate this process. The primary oxidation product involves the conversion of the thione (C=S) to its corresponding ketone (C=O), yielding 2-Methyl-1-(2-oxoimidazolidin-1-yl)propan-1-one . Further oxidation can lead to the formation of sulfinic and sulfonic acids, or even complete desulfurization.[1][2][6][7]
-
Hydrolytic Degradation: This pathway is driven by exposure to acidic or basic conditions. The most likely outcome is the cleavage of the imidazolidinone ring.[5] Under basic conditions, for instance, hydroxide ions can attack the carbonyl group, leading to a ring-opened carbamic acid intermediate which may further degrade. Acid-catalyzed hydrolysis can also promote ring cleavage.[8][9]
The diagram below illustrates these primary degradation routes.
Caption: Workflow for a forced degradation study.
Q4: Can you provide a detailed protocol for performing a forced degradation study on this compound?
Absolutely. This protocol provides a robust starting point. The goal is to achieve 5-20% degradation of the parent compound. Incubation times and temperatures should be adjusted to meet this target.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one in a 50:50 mixture of acetonitrile and water.
-
-
Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Check for degradation at 2, 4, and 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Check at 30 minutes, 1 hour, and 2 hours. Causality Note: Basic conditions often degrade thioureas more rapidly than acidic conditions.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark. Check at 1, 2, and 4 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C. Check at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Quenching and Analysis:
-
Before analysis, cool the samples to room temperature.
-
Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH.
-
Neutralize the base-stressed sample with an equivalent amount of 0.1 M HCl.
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all stressed samples, a control (unstressed) sample, and a blank (diluent) by a stability-indicating HPLC method.
-
Q5: How should I develop a stability-indicating HPLC method to resolve the parent compound from its degradation products?
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components. A reverse-phase HPLC method with gradient elution is typically the most effective approach.
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns provide good retention for moderately non-polar compounds and their more polar degradants.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality Note: The acid helps to protonate silanol groups on the column, reducing peak tailing for any basic analytes, and provides protons for good ionization in MS detection.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Method Parameters:
-
Inject a mixture of your stressed samples (acid, base, and peroxide) to ensure the method can resolve the maximum number of degradants.
-
Optimize the gradient, flow rate, and column temperature to achieve a resolution (Rs) of >1.5 between all peaks.
-
Table 1: Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | General purpose reverse-phase with good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile | Strong organic solvent, good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient helps elute both polar degradants and the non-polar parent. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 254 nm or Diode Array (DAD) | 254 nm is a common starting point; DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
Q6: I've run my stressed samples, but how do I definitively identify the structures of the new peaks?
While HPLC-UV can separate the impurities, it does not provide structural information. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is the gold standard. [10]
-
LC-MS Analysis: Analyze your stressed samples using an LC-MS system. The mass-to-charge ratio (m/z) of each peak provides the molecular weight of the degradant.
-
Interpreting Results:
-
An increase of 16 Da (or a decrease of 16 Da from the parent's sulfur isotope pattern) often suggests oxidation (S replaced by O).
-
An increase of 18 Da suggests hydrolysis (addition of H₂O).
-
-
MS/MS Fragmentation: Perform MS/MS on the degradant peaks. By fragmenting the molecule and analyzing the resulting pieces, you can deduce its structure, much like solving a puzzle. Compare the fragmentation pattern of the degradant to that of the parent compound to pinpoint where the modification occurred.
Part 3: Common HPLC Troubleshooting Scenarios
Q7: My chromatogram shows significant peak tailing for the parent compound. What is the likely cause and solution?
Peak tailing is a common issue, especially with compounds containing nitrogen. [11][12]
-
Potential Cause: Secondary interactions between the analyte and free silanol groups on the silica-based HPLC column. These acidic silanols can interact strongly with basic sites on your molecule.
-
Recommended Actions:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., by using 0.1% formic or trifluoroacetic acid). At a pH around 2-3, most silanol groups are protonated and less likely to interact with the analyte. [12] 2. Use a Different Column: Consider using a column with high-purity silica and robust end-capping, or a hybrid particle column, which has fewer exposed silanol groups.
-
Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol interactions. [12]
-
Q8: I am observing baseline noise and drift in my chromatograms. How can I resolve this?
A stable baseline is critical for accurate quantification.
-
Potential Causes:
-
Recommended Actions:
-
Degas Mobile Phase: Always degas your mobile phase using an inline degasser, sonication, or helium sparging.
-
Flush the System: Flush the detector cell and the entire system with a strong solvent like isopropanol to remove contaminants. [15] 3. Ensure Miscibility: Confirm that your mobile phase components are fully miscible at all concentrations used in your gradient.
-
Check Column Health: If the baseline noise persists and increases with the organic percentage, the column may be degrading and require replacement.
-
References
-
Charlton, J. L., Loosmore, S. M., & McKinnon, D. M. (1974). The Oxidation of Heterocyclic Thiones. Canadian Journal of Chemistry, 52(17), 3021-3027. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 26(11), 3195. Retrieved from [Link]
-
Maccagnani, G., Innocenti, A., Zani, P., & Battaglia, A. (1987). Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2, (8), 1113-1116. Retrieved from [Link]
-
Maccagnani, G., Innocenti, A., Zani, P., & Battaglia, A. (1987). Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
McKinnon, D. M. (1976). OXIDATION PRODUCTS OF CYCLIC THIONES. Phosphorus and Sulfur and the Related Elements, 1(1-2-3-4), 149-155. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioketone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-imidazolidinones. Retrieved from [Link]
-
Seastram, A. C., & Read de Alaniz, J. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6308-6311. Retrieved from [Link]
-
Martínez-Vera, N., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(7), 1500. Retrieved from [Link]
-
ResearchGate. (2015). Any suggestions for Imidazolidinone ring opening? Retrieved from [Link]
-
Muzaffar, A., & Brossi, A. (1990). Thiocolchicinethiones: Acid Hydrolysis of Natural and Iso-Isomers. Synthetic Communications, 20(5), 713-720. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1339-1376. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Potapov, A. S., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Thiourea. Retrieved from [Link]
-
Pearson. (2024). Hydrolysis of Thioesters Explained. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Thiourea (FDB012439). Retrieved from [Link]
-
MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis of Esters and Thioesters. Retrieved from [Link]
-
Chinese Chemical Letters. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Retrieved from [Link]
-
Analytical Biochemistry. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Enzalutamide - Stable isotopes. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2006). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Retrieved from [Link]
-
PubChem. (n.d.). Enzalutamide carboxylic acid. Retrieved from [Link]
-
Egyptian Journal of Chemistry. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) complexes. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. Retrieved from [Link]
-
PubChem. (n.d.). N-Desmethylenzalutamide. Retrieved from [Link]
-
Longdom Publishing. (2024). Clinical Insights into Drug Metabolism and Detoxification Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug Metabolism: Phase I and Phase II Metabolic Pathways. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Thioketone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. hplc.eu [hplc.eu]
- 13. ijnrd.org [ijnrd.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating purity of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one using elemental analysis
This guide is structured as a high-level technical advisory for validating sulfur-containing heterocycles, specifically using 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one as the primary case study.
Subject: 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one (
Executive Summary & Molecule Profile
In drug discovery, thiohydantoin scaffolds (such as those found in Enzalutamide intermediates) present unique analytical challenges due to the thiocarbonyl (
This guide validates the purity of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one (hereafter Compound A ), demonstrating why Elemental Analysis (EA) remains the critical "gatekeeper" for bulk purity, provided specific combustion protocols are followed to account for sulfur interference.
Compound Profile: Compound A
| Parameter | Specification |
| IUPAC Name | 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one |
| Formula | |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 172.25 g/mol |
| Key Moiety | Cyclic Thiourea (2-thioxoimidazolidine) |
| Critical Impurities | Residual Sulfur, Inorganic Salts, Hydrolysis products (Urea derivatives) |
Theoretical Framework: The "Gold Standard" Calculation
Before experimental validation, the theoretical elemental composition must be established. For Compound A , the presence of Sulfur (
Theoretical Composition (
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Sulfur (S):
-
Oxygen (O):
(Calculated by difference)
Acceptance Criteria:
According to the Journal of Medicinal Chemistry and general pharmaceutical standards, experimental values must fall within
Comparative Analysis: EA vs. HPLC vs. qNMR
Why use Elemental Analysis when HPLC is available? The table below highlights the "blind spots" of modern chromatography that EA exposes.
Table 1: Analytical Method Performance Matrix
| Feature | Elemental Analysis (CHNS) | HPLC (UV/Vis) | qNMR ( |
| Primary Scope | Bulk Purity (Total Mass Balance) | Relative Purity (UV Active components) | Molar Purity (Specific Proton Count) |
| Detection Principle | Combustion Gases ( | UV Absorption (Chromophores) | Nuclear Spin Resonance |
| Sulfur Sensitivity | High (Requires specific oxidation) | High (C=S has strong UV absorbance) | None (unless |
| Inorganic Salts | Detected (Low %C/H/N indicates salt) | Blind Spot (Salts are UV invisible) | Blind Spot (Salts have no protons) |
| Trapped Solvents | Detected (Alters %C/H ratio) | Blind Spot (Elute in void volume) | Detected (Distinct peaks) |
| Destructive? | Yes (~2-5 mg) | No | No |
| Cost/Run | Low | Medium | High (Deuterated solvents) |
Critical Insight: HPLC often overestimates the purity of thio-compounds because the
bond has a very high extinction coefficient. A sample might look 99% pure by HPLC area integration but only be 85% pure by mass due to trapped inorganic salts (e.g., NaBr from synthesis). EA is the only method that catches this mass-balance error. [2]
Experimental Protocol: Validating "Compound A"
To achieve the
Protocol A: Optimized CHNS Analysis for Sulfur Compounds
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Calibration:
-
Run Sulfanilamide (
) as the standard (K-factor calibration). It contains Nitrogen and Sulfur, matching the analyte profile. -
Requirement: Standard deviation of K-factors must be
.
-
-
Sample Preparation (The Critical Step):
-
Weigh 2.0 – 3.0 mg of Compound A into a Tin (Sn) capsule.
-
Add Combustion Aid: Add 5–10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) powder directly over the sample. -
Causality: Sulfur tends to form stable sulfates with ash residues or degrade into
(which condenses). acts as a flux and strong oxidant, ensuring rapid, quantitative conversion of all sulfur to gas [3].
-
-
Combustion Conditions:
-
Furnace Temperature: 1050°C (Higher temp required for S-conversion).
-
Oxygen Flow: Boosted for 5 seconds during injection (Dynamic Flash Combustion).
-
-
Data Interpretation:
Protocol B: Cross-Validation via qNMR
If EA fails (values outside
-
Solvent: Dissolve 10 mg Compound A in
or . -
Internal Standard: Add accurately weighed 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at ~6.1 ppm).
-
Acquisition:
(Relaxation delay) (to ensure full relaxation of all protons). -
Calculation:
Decision & Validation Workflow
The following diagram illustrates the logical flow for validating the purity of Compound A, specifically addressing the sulfur interference issue.
Figure 1: Logical workflow for validating sulfur-containing heterocycles. Note the critical requirement for combustion aids (
Experimental Data Simulation
Below is a comparative dataset showing a common scenario where HPLC is misleading, but EA reveals the truth.
Scenario: Compound A was synthesized using a Sodium Hydride (NaH) base and precipitated with Dichloromethane (DCM).
| Element | Theoretical % | Exp. Run 1 (Raw) | Delta | Diagnosis | Exp. Run 2 (Post-Dry) |
| Carbon | 48.81 | 46.10 | -2.71 | FAIL | 48.75 |
| Hydrogen | 7.02 | 6.85 | -0.17 | Low | 7.05 |
| Nitrogen | 16.26 | 15.40 | -0.86 | Low | 16.22 |
| Sulfur | 18.62 | 17.55 | -1.07 | FAIL | 18.58 |
| Conclusion | - | Impure | - | Trapped | PASS |
Interpretation: In Run 1, all values are lower than theoretical. This "uniform dilution" of percentages usually indicates the presence of non-combustible inorganic salts (like Sodium residues) or heavy trapped solvents. HPLC showed this sample as "99.2% Pure" because the salts are invisible to UV. Only EA revealed the sample was actually ~94% pure by mass.
References
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Compounds. American Chemical Society. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
International Conference on Harmonisation (ICH). (2022).[7][12] Guideline Q3D(R2) on Elemental Impurities.[7] European Medicines Agency.[7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104803918A - Preparation method of enzalutamide - Google Patents [patents.google.com]
- 3. US20180141914A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Biological sulphur-containing compounds - Analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Author Guidelines [researcher-resources.acs.org]
- 12. database.ich.org [database.ich.org]
A Comparative Guide to the Cytotoxicity of Thiohydantoin Analogs in Cancer Cell Lines
Thiohydantoin derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] A significant area of interest for researchers and drug development professionals is their potential as anticancer agents.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various thiohydantoin analogs against several cancer cell lines, supported by experimental data. We will delve into their mechanisms of action, present a standardized protocol for assessing cytotoxicity, and offer insights into the structure-activity relationships that govern their efficacy.
The Anticancer Potential of Thiohydantoin Scaffolds
The thiohydantoin core, a five-membered ring containing nitrogen and sulfur, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Its derivatives have been extensively explored for various pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[2][3] In oncology, thiohydantoin-based compounds have shown efficacy by targeting various cellular pathways crucial for cancer cell proliferation and survival.
One of the most notable successes of a thiohydantoin-based drug is enzalutamide (MDV3100) , a potent androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC).[1] This has spurred further research into novel thiohydantoin analogs with improved potency and the ability to overcome drug resistance.[4][5][6]
Comparative In Vitro Cytotoxicity of Thiohydantoin Analogs
The cytotoxic activity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of various thiohydantoin analogs against a panel of human cancer cell lines, providing a basis for comparative evaluation.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Noteworthy Observations | Reference |
| Compound 5t | LNCaP (Prostate) | ~15-fold more potent than MDV3100 | Selectively inhibits AR-positive LNCaP cells. | [7][8] |
| Compound 31c | LNCaP (Prostate) | Similar to enzalutamide | A potent AR antagonist, 2.3-fold more potent than enzalutamide in AR antagonism. | [4][5] |
| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | HepG2 (Liver) | 2.448 | Arrested the cell cycle in the S phase. | [2][3] |
| Compound 4c | EGFR-overexpressing lines (e.g., A431) | 0.090 | Potent EGFR inhibitor. | [9] |
| Compound 5 | A549 (Lung) | 10.67 | Most effective cytotoxic agent against A549 in the tested series. | [10] |
| Compound 5 | C6 (Glioma) | 4.33 | Most effective cytotoxic agent against C6 in the tested series. | [10] |
| 5-(5-bromo-2-thienylmethylene)-3-morpholinomethyl-2-(2,3,4,6 -tetra-O-acetyl -beta-D-glucopyranosylthio)hydantoin | Broad panel of human cancer cell lines | GI50: 15.1, TGI: 41.7, LC50: 83.2 | Broad-spectrum antitumor activity. | [11] |
Mechanisms of Action: More Than Just Androgen Receptor Antagonism
While AR antagonism is a key mechanism for a subset of thiohydantoin derivatives, their anticancer effects are not limited to this pathway.[12] Research has revealed a diversity of molecular targets, highlighting the versatility of the thiohydantoin scaffold.
-
Androgen Receptor (AR) Antagonism: As exemplified by enzalutamide and its analogs, these compounds competitively inhibit the binding of androgens to the AR, preventing its nuclear translocation and subsequent activation of target genes involved in prostate cancer cell growth.[1][4][5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain bis-thiohydantoin derivatives have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[9]
-
Topoisomerase I (Top1) Inhibition: Some 5-biarylidene-thiohydantoins have been identified as inhibitors of human and Leishmania DNA topoisomerase I, an enzyme critical for DNA replication and repair.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that some thiohydantoin derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby halting their proliferation.[2][3][13] For instance, a 2-thiohydantoin derivative was found to arrest the cell cycle of HepG2 liver cancer cells in the S phase.[2][3]
-
Inhibition of Mutant Isocitrate Dehydrogenase (IDH1): Novel 5-substituted 2-thiohydantoin analogs have been developed as potent inhibitors of mutant IDH1, an enzyme implicated in certain gliomas.[1][14]
Below is a diagram illustrating the androgen receptor signaling pathway, a key target of many thiohydantoin analogs.
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by Thiohydantoin Analogs.
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[15][16] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Thiohydantoin analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiohydantoin analogs in complete medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Include a vehicle control (medium with the same concentration of solvent as the treated wells).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
The following diagram outlines the workflow for the MTT assay.
Caption: A Step-by-Step Workflow of the MTT Cytotoxicity Assay.
Conclusion and Future Directions
Thiohydantoin analogs represent a versatile and promising class of compounds for the development of novel anticancer therapies. The comparative data presented in this guide highlight the diverse cytotoxic potential of these derivatives against a range of cancer cell lines. Their multifaceted mechanisms of action, extending beyond AR antagonism to include the inhibition of other key cancer-related targets, underscore the broad applicability of this chemical scaffold.
Future research should focus on the synthesis and evaluation of new analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular mechanisms will be crucial for identifying predictive biomarkers and guiding their clinical development. The standardized protocols outlined here provide a robust framework for the continued investigation and comparison of these promising therapeutic candidates.
References
-
Liu, J., Liu, B., Jing, Y., & Zhao, G. (2016). Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 16(6), 740-746. [Link]
-
Wang, A., Wang, Y., Meng, X., & Yang, Y. (2021). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 31, 115953. [Link]
-
Wang A, Wang Y, Meng X, Yang Y. Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. ChEMBL. [Link]
-
Al-Ostath, A., et al. (2023). Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses. Current Pharmaceutical Design, 29(1), 82-95. [Link]
-
Liu, J., Liu, B., Jing, Y., & Zhao, G. (2016). Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents. Bentham Science. [Link]
-
Al-Mokyna, F. H., & Al-Dhfyan, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(16), 4983. [Link]
-
Hassan, A. A. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. HELDA - University of Helsinki. [Link]
-
Al-Ostath, A., et al. (2023). Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses. Europe PMC. [Link]
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]
-
al-Obaid, A. M., el-Subbagh, H. I., Khodair, A. I., & Elmazar, M. M. (1996). 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents. Anticancer Drugs, 7(8), 873-880. [Link]
-
SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6289. [Link]
-
Al-Mokyna, F. H., & Al-Dhfyan, A. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A, 4(3), 224-233. [Link]
-
Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Al-Mokyna, F. H., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Future Medicinal Chemistry, 16(15), 1145-1161. [Link]
-
Al-Ostath, A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. MDPI. [Link]
-
cell lines ic50: Topics by Science.gov. [Link]
-
Zuo, Z., et al. (2017). Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer. RSC Advances, 7(48), 30205-30210. [Link]
-
Apoptotic effects of some thiohydantoin derivatives. ResearchGate. [Link]
-
Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of... - ChEMBL [ebi.ac.uk]
- 6. Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. helda.helsinki.fi [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ajchem-a.com [ajchem-a.com]
- 15. atcc.org [atcc.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
Executive Summary & Chemical Context
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one is a specialized organic intermediate featuring a 2-thioxoimidazolidine (cyclic thiourea) core N-acylated with an isobutyryl group.[1]
While specific Safety Data Sheets (SDS) for this exact custom intermediate may be sparse in public repositories, its structural homology to thiohydantoins and Enzalutamide intermediates dictates that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) precursor .
Operational Directive:
Treat this compound as a Sensitizer and Potential Reproductive Toxin .[1] Disposal must prioritize the destruction of the biological scaffold and the safe scrubbing of sulfur combustion byproducts (
Hazard Characterization & Risk Assessment
To ensure safety, we must look beyond the label and understand the functional group chemistry.
| Hazard Domain | Specific Risk | Mechanistic Cause |
| Chemical Structure | Catalyst Poisoning | The thioxo ( |
| Toxicology | Thyroid / Repro-Toxicity | Cyclic thioureas (imidazolidine-2-thiones) are known goitrogens (interfere with iodine uptake) and are structurally related to androgen receptor antagonists.[1] |
| Combustion | Acid Gas Generation | Upon incineration, the sulfur atom oxidizes to Sulfur Dioxide ( |
| Reactivity | Contact with strong acids or reducing agents may liberate Hydrogen Sulfide ( |
Pre-Disposal Stabilization & Packaging
Before this material leaves your bench, it must be stabilized.[1] Do not simply toss this into a general "Solid Waste" bin.
A. Solid Waste (Powder/Crystals)
-
Primary Containment: Place the substance in a screw-top High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2][3]
-
Bagging: Double-bag the jar in 6-mil polyethylene bags.
-
Labeling: Label clearly as:
B. Liquid Waste (Mother Liquors/Solutions)
-
Segregation: CRITICAL. Do not mix with Oxidizing Acids (Nitric, Perchloric).[1] The reaction with the thioxo group can be violent and exothermic.
-
Solvent Compatibility: Compatible with standard organic solvents (DCM, Ethyl Acetate, Methanol).[1]
-
pH Check: Ensure pH is Neutral to slightly Basic (pH 7-9). Acidic conditions promote thione hydrolysis.
Disposal Workflow: The "High-Sulfur" Stream
Standard laboratory waste streams often mix all "Non-Halogenated" solvents. However, high concentrations of sulfur-containing heterocycles can exceed the permit limits of some waste handlers.
The Protocol: Use the High-Temperature Incineration pathway. This ensures the complete thermal destruction of the heterocyclic ring, eliminating biological activity.
Operational Decision Tree (DOT Visualization)
Figure 1: Decision logic for segregating thio-organic waste to prevent incompatibility and ensure regulatory compliance.
Emergency Contingencies
Spillage (Solid)
-
PPE: Don Nitrile gloves (double gloving recommended, min 0.11mm) and an N95/P100 respirator.
-
Containment: Do not dry sweep (creates dust).[1] Cover with a wet paper towel or use a HEPA vacuum designated for chemical waste.
-
Decontamination: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by water.[1]
-
Why Bleach? Hypochlorite oxidizes the thioxo group (
) to a urea ( ) or sulfonate, breaking the potentially toxicophore and reducing odor.
-
Accidental Exposure
-
Skin: Wash with soap and water for 15 minutes. Sulfur compounds can permeate skin; rapid removal is vital.
-
Inhalation: Move to fresh air immediately. If garlic/sulfur odor is detected, the threshold has been crossed—seek medical evaluation.
Regulatory Framework (RCRA & EPA)[5][6]
While this specific intermediate may not be explicitly listed on the EPA P-List (Acutely Toxic) or U-List (Toxic), it falls under the "Process Waste" definition.
-
Generator Status: If you are synthesizing this, you are the generator.
-
Waste Code Assignment:
-
If the substance exhibits toxicity via TCLP (unlikely for this specific molecule but possible), it carries a D-code .
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Methanol [F003] or DCM [F002]).
-
Manifest Description: "Waste Toxic Solids, Organic, N.O.S. (Contains Thio-heterocycles)."[1][4]
-
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Thiohydantoin (Structural Parent).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
